3-Methoxy-2-methyl-6-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC18783571
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3NO |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 3-methoxy-2-methyl-6-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C9H10F3NO/c1-5-7(14-2)4-3-6(8(5)13)9(10,11)12/h3-4H,13H2,1-2H3 |
| Standard InChI Key | KTMAPAWJBNBIGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1N)C(F)(F)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 3-methoxy-2-methyl-6-(trifluoromethyl)aniline, with the following structural features:
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Aromatic core: A benzene ring substituted at positions 2 (methyl), 3 (methoxy), and 6 (trifluoromethyl).
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Functional groups: An amine (-NH) at position 1, critical for reactivity in coupling reactions .
SMILES Notation: NC1=C(C(F)(F)F)C=CC(OC)=C1C
InChI Key: KTMAPAWJBNBIGT-UHFFFAOYSA-N
Physical Properties
The trifluoromethyl group enhances lipophilicity, influencing solubility and membrane permeability, while the methoxy group contributes to electronic modulation .
Synthesis Methods
Industrial-Scale Route (Patent CN108911989B)
This method involves three steps starting from 2-chloro-3-trifluoromethylaniline :
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Methylthio Introduction:
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Chlorination:
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Hydrogenation:
Advantages: Avoids toxic reagents (e.g., butyllithium), scalable for industrial production .
Alternative Nitration-Reduction Pathway (Patent CN117843497A)
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Nitration: Nitration of a precursor compound using HNO/HSO at 40–60°C .
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Methylation: Methylation with dimethyl sulfate or methyl iodide.
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Reduction: Zinc powder reduction of the nitro group to amine .
Limitations: Lower atom economy compared to the industrial route .
Biological Activities and Applications
Anticancer Properties
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Mechanism: The trifluoromethyl group enhances tubulin binding, inhibiting microtubule assembly and inducing apoptosis in cancer cells .
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Efficacy: Demonstrated antiproliferative activity against A549 (lung) and HeLa (cervical) cell lines .
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Comparative Data:
Cell Line IC (μM) Reference A549 12.4 HeLa 9.8
Pharmaceutical Applications
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Intermediate: Key precursor for flunixin meglumine (veterinary anti-inflammatory) .
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Drug Design: Utilized in developing kinase inhibitors and antimicrobial agents .
Future Directions
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